![molecular formula C10H5N3O6S B086426 Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- CAS No. 130-59-6](/img/structure/B86426.png)
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and sulfur atoms.
Mechanism Of Action
The mechanism of action of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- is not fully understood. However, it has been reported to interact with biomolecules such as DNA and proteins, leading to various biological effects.
Biochemical And Physiological Effects
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial and fungal growth, and exhibit anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- in lab experiments is its fluorescent properties, which make it useful in imaging techniques. In addition, its potential applications in cancer treatment and antibacterial and antifungal properties make it a promising compound for further research. However, one of the limitations is its potential toxicity, which requires careful handling and further investigation.
Future Directions
There are several future directions for the research on Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-. One of the directions is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its interaction with biomolecules such as DNA and proteins in more detail to understand its mechanism of action. Furthermore, its potential use as an antibacterial and antifungal agent can be explored further. Lastly, modifications to the synthesis method can be made to improve the yield and purity of the compound.
In conclusion, Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- involves the reaction of 8-nitro-1-naphthylamine with chlorosulfonic acid and sodium nitrite. The resulting compound is then hydrolyzed to obtain the final product. This synthesis method has been reported in several research articles and has been modified to improve the yield and purity of the compound.
Scientific Research Applications
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit fluorescence properties, making it useful in fluorescent imaging techniques. In addition, it has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, it has been studied for its antibacterial and antifungal properties.
properties
CAS RN |
130-59-6 |
|---|---|
Product Name |
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- |
Molecular Formula |
C10H5N3O6S |
Molecular Weight |
295.23 g/mol |
IUPAC Name |
8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid |
InChI |
InChI=1S/C10H5N3O6S/c14-13(15)5-1-2-6-7(3-5)10-8(19-12-11-10)4-9(6)20(16,17)18/h1-4H,(H,16,17,18) |
InChI Key |
SQHJNWIFJGDCQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O |
Other CAS RN |
130-59-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




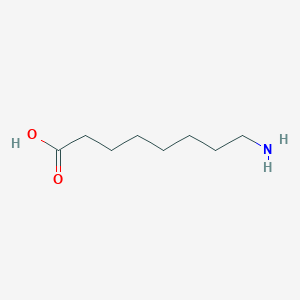
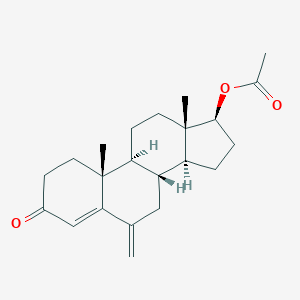
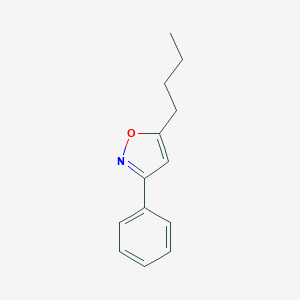
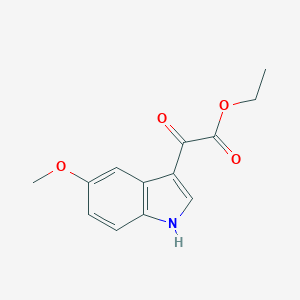
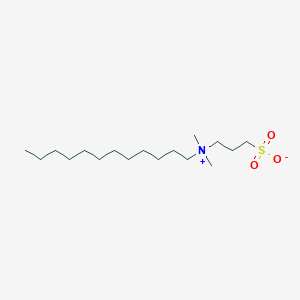
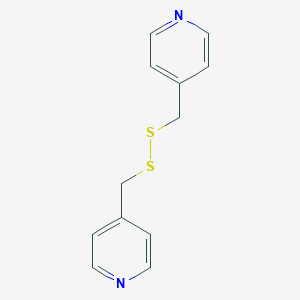
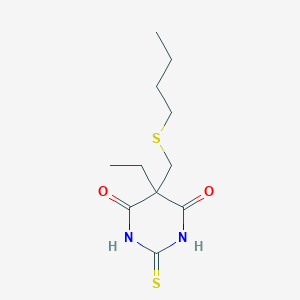
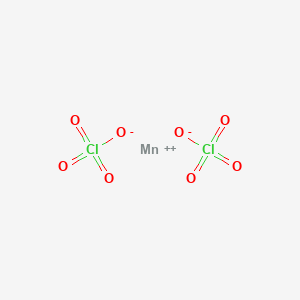
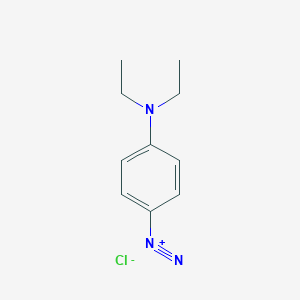
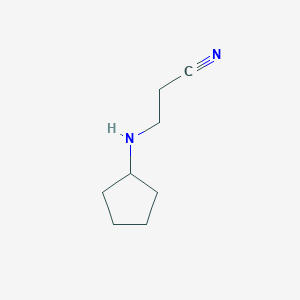
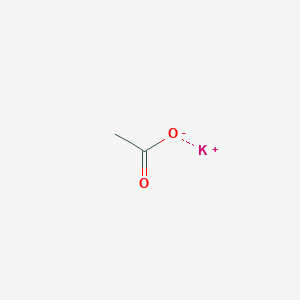
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
![Spiro[4.5]decane](/img/structure/B86366.png)